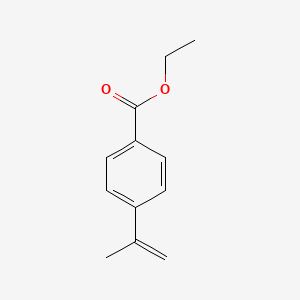
Benzoic acid, 4-(1-methylethenyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-(1-methylethenyl)-, ethyl ester is an organic compound with the molecular formula C12H14O2. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by an ethyl ester group, and the hydrogen atom in the para position of the benzene ring is replaced by a 1-methylethenyl group. This compound is known for its aromatic properties and is used in various chemical and industrial applications .
Preparation Methods
The synthesis of benzoic acid, 4-(1-methylethenyl)-, ethyl ester can be achieved through several methods. One common synthetic route involves the esterification of benzoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial production methods often involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. These methods may include the use of solid acid catalysts or enzymatic catalysis to achieve the esterification reaction .
Chemical Reactions Analysis
Benzoic acid, 4-(1-methylethenyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol group. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield benzoic acid, while reduction with sodium borohydride can produce the corresponding alcohol .
Scientific Research Applications
Benzoic acid, 4-(1-methylethenyl)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other aromatic compounds.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(1-methylethenyl)-, ethyl ester involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by interacting with enzymes and receptors, leading to changes in cellular processes. For example, its antimicrobial activity may result from its ability to disrupt microbial cell membranes or inhibit key enzymes involved in microbial metabolism .
Comparison with Similar Compounds
Benzoic acid, 4-(1-methylethenyl)-, ethyl ester can be compared with other similar compounds, such as:
Benzoic acid, 4-(1-methylethyl)-: This compound has a similar structure but with a 1-methylethyl group instead of a 1-methylethenyl group. It exhibits different reactivity and applications.
Benzoic acid, 4-(2-propenyl)-: This compound has a 2-propenyl group instead of a 1-methylethenyl group. It also has distinct chemical properties and uses.
Benzoic acid, 4-(1-methylethyl)-, methyl ester: This compound has a methyl ester group instead of an ethyl ester group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it suitable for various applications in research and industry .
Properties
CAS No. |
92722-80-0 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
ethyl 4-prop-1-en-2-ylbenzoate |
InChI |
InChI=1S/C12H14O2/c1-4-14-12(13)11-7-5-10(6-8-11)9(2)3/h5-8H,2,4H2,1,3H3 |
InChI Key |
QKIMARASASOIRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


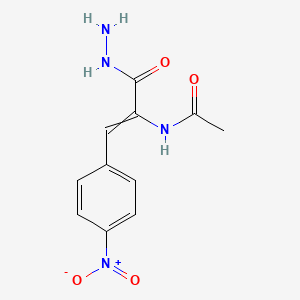
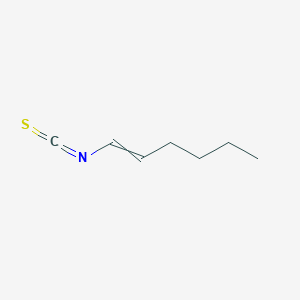
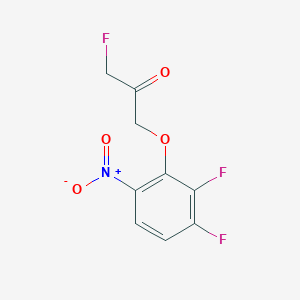
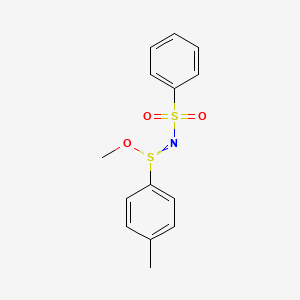
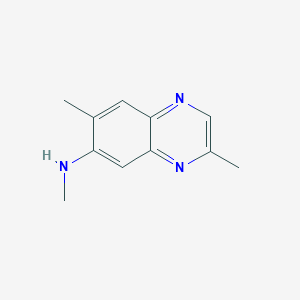
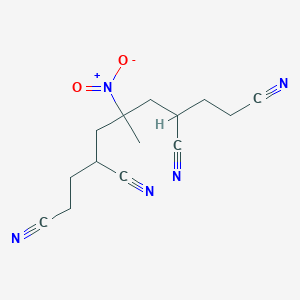
![4-{2-[(4-Methoxyphenyl)methoxy]ethoxy}phenol](/img/structure/B14342931.png)
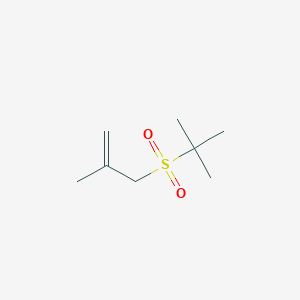
![4-[(4-chlorobenzoyl)amino]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14342947.png)
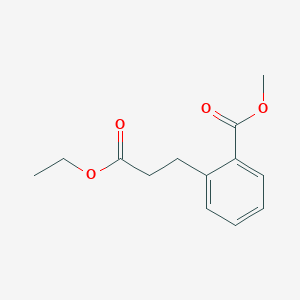
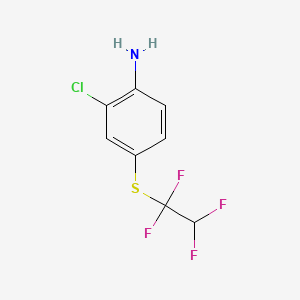
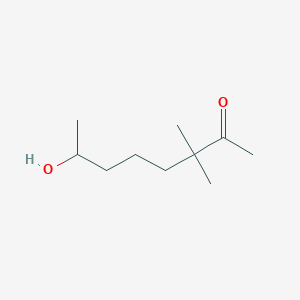
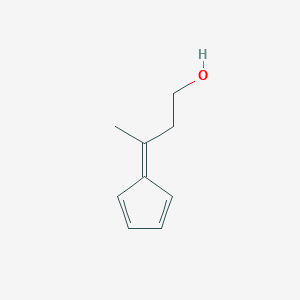
![1-[2-Methyl-1-(tributylstannyl)propyl]piperidine](/img/structure/B14342988.png)
